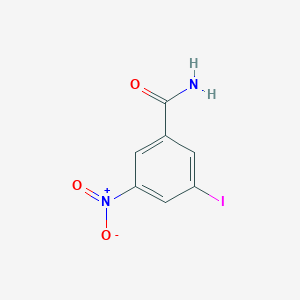

3-Iodo-5-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61033-94-1 |

|---|---|

Molecular Formula |

C7H5IN2O3 |

Molecular Weight |

292.03 g/mol |

IUPAC Name |

3-iodo-5-nitrobenzamide |

InChI |

InChI=1S/C7H5IN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) |

InChI Key |

XSTJCWCZYHCQDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Iodo 5 Nitrobenzamide Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the modification of aromatic rings, particularly those rendered electron-poor by the presence of electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

In the context of SNAr reactions, the identity of the leaving group is a crucial factor. Contrary to what is observed in aliphatic SN2 reactions where iodide is an excellent leaving group, the typical reactivity order for halogens in SNAr is F > Cl ≈ Br > I. youtube.com This inverted trend is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the subsequent departure of the leaving group. youtube.com The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. While iodine is less effective at activating the ring for the initial attack compared to fluorine, its ability to be displaced allows it to function as a competent leaving group in SNAr reactions, especially when the aromatic ring is sufficiently activated by other substituents.

The presence of strongly electron-withdrawing groups (EWGs) is essential for activating an aromatic ring toward nucleophilic attack. The nitro group (–NO₂) is one of the most powerful activating groups for SNAr reactions. wikipedia.org For maximal activation, the EWG must be positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group through resonance, thereby stabilizing the intermediate. masterorganicchemistry.comstackexchange.com

In 3-iodo-5-nitrobenzamide, the nitro group is positioned meta to the iodine atom. In this orientation, it cannot stabilize the negative charge of the Meisenheimer complex via direct resonance. However, it still activates the ring towards nucleophilic attack through its strong inductive electron-withdrawing effect (-I effect). stackexchange.com This effect, combined with the additional -I and weak -R (resonance) effects of the meta-positioned benzamide (B126) group, significantly lowers the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by strong nucleophiles compared to an unactivated aryl iodide.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

The following table presents plausible SNAr reactions of this compound based on established principles, as specific experimental data for this substrate is not extensively documented in publicly available literature.

| Nucleophile | Reagent | Solvent | Conditions | Product |

| Methoxide | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | 3-Methoxy-5-nitrobenzamide |

| Amine | Piperidine | Dimethyl Sulfoxide (DMSO) | 100 °C | 3-(Piperidin-1-yl)-5-nitrobenzamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N,N-Dimethylformamide (DMF) | 80 °C | 3-(Phenylthio)-5-nitrobenzamide |

Reduction Chemistry of the Nitro Functionality

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. This transformation is a cornerstone of synthetic chemistry, providing access to anilines which are key building blocks for pharmaceuticals and materials.

The reduction of the nitro group in this compound to yield 3-amino-5-iodobenzamide requires careful selection of reagents to ensure chemoselectivity. The challenge lies in reducing the nitro group without simultaneously causing reductive cleavage of the carbon-iodine bond (hydrodehalogenation).

Several methods are effective for the chemoselective reduction of aromatic nitro compounds in the presence of halides. Classical methods include the use of metals in acidic media, such as iron powder with hydrochloric acid (Béchamp reduction) or tin(II) chloride. Catalytic hydrogenation using palladium on carbon (Pd/C) is also widely used, though conditions must be controlled to minimize hydrodehalogenation. Other modern reagents, such as sodium borohydride (B1222165) in the presence of transition metal salts or transfer hydrogenation reagents like hydrazine (B178648) with an iron catalyst, offer mild and selective alternatives.

Table 2: Chemoselective Reduction of the Nitro Group

The following table illustrates typical conditions for the selective reduction of the nitro group in this compound, based on common methodologies for reducing nitroarenes bearing halogen substituents.

| Reagent System | Solvent | Conditions | Product |

| Iron (Fe), NH₄Cl | Ethanol/Water | Reflux | 3-Amino-5-iodobenzamide |

| Tin(II) Chloride (SnCl₂) | Ethanol (EtOH) | 70 °C | 3-Amino-5-iodobenzamide |

| Sodium Borohydride (NaBH₄), NiCl₂ | Methanol (MeOH) | Room Temp. | 3-Amino-5-iodobenzamide |

| Hydrogen (H₂), Pd/C | Ethyl Acetate | Room Temp., 1 atm | 3-Amino-5-iodobenzamide |

The reduction of a nitro group (Ar-NO₂) to an amino group (Ar-NH₂) is a six-electron process that proceeds through several intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is then finally reduced to the amine.

In the reduction of this compound, the corresponding 3-iodo-5-nitrosobenzamide is formed as a transient intermediate. Aromatic nitroso compounds are highly reactive species. nih.gov The nitroso group is electrophilic and can react with nucleophiles. nih.gov However, under typical nitro reduction conditions, these intermediates are consumed as they are formed and are not isolated. Their existence is a key feature of the mechanistic pathway, and their high reactivity ensures they are quickly converted to the subsequent hydroxylamine and finally the stable amino derivative.

Cross-Coupling Reaction Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Aryl halides are common substrates for these reactions, with aryl iodides generally exhibiting the highest reactivity due to the relative weakness of the C–I bond, which facilitates the initial oxidative addition step in the catalytic cycle. wikipedia.org this compound is an excellent substrate for such transformations, allowing for the introduction of a wide variety of substituents at the 3-position. The electron-withdrawing nature of the nitro and benzamide groups does not typically interfere with these catalytic cycles and can, in some cases, enhance the rate of oxidative addition.

Prominent examples of these transformations include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.orgharvard.edu

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Table 3: Representative Cross-Coupling Reactions

The following table provides illustrative examples of common cross-coupling reactions using this compound as the aryl iodide partner. Conditions are based on standard, widely used protocols for these transformations.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Nitro-5-phenylbenzamide |

| Heck | Methyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | Methyl (E)-3-(3-carbamoyl-5-nitrophenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Tetrahydrofuran (THF) | 3-Nitro-5-(phenylethynyl)benzamide |

Structure Property Relationships in 3 Iodo 5 Nitrobenzamide Systems

Conformational Analysis and Molecular Geometry Investigations

The molecular geometry of 3-iodo-5-nitrobenzamide is largely defined by the steric and electronic interactions of its substituents. The benzamide (B126) moiety itself is generally planar, though the amide group can exhibit some torsional flexibility relative to the aromatic ring. In related benzamide structures, the torsion angle between the plane of the phenyl ring and the amide group is typically shallow. acs.org For instance, analysis of various benzamide derivatives shows this torsion angle can range from approximately 23° to 38°. acs.org

Table 1: Typical Geometric Parameters in Substituted Benzamides Note: These are representative values from related structures and computational models, not experimental data for this compound.

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

| C-I | Aromatic C–I | ~2.10 | C-C-I | Aromatic | ~119-121 |

| C-N | Aromatic C–NO₂ | ~1.48 | C-C-N | Aromatic (NO₂) | ~118-120 |

| N-O | Nitro N–O | ~1.22 | O-N-O | Nitro | ~123-125 |

| C-C(O) | Aromatic C–C(O) | ~1.50 | C-C-C(O) | Aromatic | ~119-121 |

| C=O | Carbonyl | ~1.24 | C-C=O | Amide | ~118-120 |

| C-N | Amide C–N | ~1.33 | O=C-N | Amide | ~122-124 |

Electronic Effects of Iodo and Nitro Groups on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its three substituents: the iodo group, the nitro group, and the amide group.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic aromatic substitution through both a strong inductive effect (-I) and a strong resonance (mesomeric) effect (-M). This significantly reduces the electron density of the π-system, making it less attractive to electrophiles.

Amide Group (-CONH₂): The amide group is also deactivating towards electrophilic substitution. The carbonyl oxygen is strongly electron-withdrawing, pulling electron density from the ring via induction and resonance. nist.gov

In this compound, all three substituents are located at meta positions relative to each other. The combined effect of two potent electron-withdrawing groups (nitro and amide) and a deactivating iodo group makes the aromatic ring extremely electron-deficient and highly resistant to electrophilic attack. Conversely, this severe electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The placement of the iodo and nitro groups at the 3 and 5 positions synergistically deactivates all available ring positions (2, 4, and 6).

Supramolecular Interactions and Self-Assembly Motifs

In the solid state, molecules of this compound arrange themselves into ordered, three-dimensional structures known as supramolecular assemblies. This self-assembly is driven by a combination of specific and directional non-covalent interactions.

Hydrogen bonding is a dominant force in the crystal packing of benzamide derivatives.

Amide N-H…O Bonds: The primary amide group (-CONH₂) is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows for the formation of robust and predictable synthons, such as the common R²₂(8) ring motif where two molecules form a centrosymmetric dimer through pairs of N-H…O hydrogen bonds.

Aromatic C-H…O Bonds: Weaker C-H…O hydrogen bonds also play a crucial role in stabilizing the crystal lattice. nih.gov In this molecule, the aromatic C-H bonds can interact with the oxygen atoms of either the carbonyl group or, more commonly, the nitro group, which is a strong hydrogen bond acceptor. These interactions help link the primary hydrogen-bonded motifs into more extensive sheets and three-dimensional frameworks. nih.govaalto.fi

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. moldb.com The iodine atom in this compound is bonded to an electron-deficient aromatic ring, which enhances the positive character of its "sigma-hole," making it a potent halogen bond donor.

Potential halogen bond acceptors within the structure are the oxygen atoms of the nitro group and the carbonyl group. Studies of related isomeric N-(iodophenyl)nitrobenzamides have shown the prevalence of iodo-nitro and iodo-carbonyl interactions in directing the supramolecular assembly. These interactions can be either two-center (I···O) or three-center (where the iodine interacts with both oxygen atoms of a nitro group).

Aromatic π-π stacking involves the attractive, non-covalent interaction between the π-electron clouds of aromatic rings. In this compound, the ring is highly electron-deficient due to the strong withdrawing effects of the nitro and amide groups. This electronic character favors interactions with electron-rich aromatic systems. However, in a crystal of pure this compound, π-π stacking can still occur, often in a parallel-displaced or offset arrangement to minimize electrostatic repulsion between the centers of the rings. The interplay of these stacking forces with the more dominant hydrogen and halogen bonds contributes to the final, stable crystal packing.

Influence of Substituent Position on Chemical Behavior

For example, moving the iodo group to the 4-position (as in 4-iodo-3-nitrobenzamide) would alter the electronic distribution and steric environment. This would change the molecule's dipole moment and modify the accessibility of the functional groups for intermolecular interactions. An ortho-substituted isomer, such as 2-iodo-5-nitrobenzamide, would experience significant steric hindrance between the iodo and amide groups, likely forcing the amide group out of the plane of the aromatic ring and disrupting π-conjugation.

This repositioning has profound consequences for supramolecular assembly. The directionality of hydrogen and halogen bonds is fixed relative to the molecular framework. Therefore, an isomeric change alters the geometric relationship between potential donor and acceptor sites, preventing the formation of certain motifs while enabling others. Studies on isomeric N-(iodophenyl)nitrophthalimides, for example, demonstrate that different isomers form entirely different supramolecular structures—some forming sheets and others complex 3D frameworks—based solely on the substituent positions that dictate the available hydrogen bonding, halogen bonding, and π-stacking interactions.

Advanced Spectroscopic and Crystallographic Characterization of 3 Iodo 5 Nitrobenzamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For 3-Iodo-5-nitrobenzamide, the FTIR spectrum is expected to show characteristic absorption bands for the amide and nitro groups, as well as for the aromatic ring. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and sharp absorption usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1640-1550 cm⁻¹. The nitro group (NO₂) gives rise to two strong stretching vibrations: an asymmetric stretch typically between 1560 and 1520 cm⁻¹ and a symmetric stretch between 1360 and 1320 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| 1640 - 1550 | N-H Bend (Amide II) | Amide (-CONH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic |

| 1560 - 1520 | Asymmetric N-O Stretch | Nitro (-NO₂) |

| 1360 - 1320 | Symmetric N-O Stretch | Nitro (-NO₂) |

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the nitro group are expected to be prominent. The C-I stretching vibration, which can be weak in the FTIR spectrum, may be more readily observed in the Raman spectrum. The symmetric stretching of the nitro group would also give a strong Raman signal. The aromatic ring vibrations will also be present, providing complementary information to the FTIR data. Analysis of the Raman spectrum of the related 3-nitrobenzaldehyde (B41214) shows notable peaks, and similar characteristic bands would be anticipated for this compound, particularly those associated with the nitroaromatic system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides critical information for confirming its molecular weight and elucidating its structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₇H₅IN₂O₃. Based on the precise masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O), the theoretical exact mass can be calculated. This value is crucial for distinguishing the compound from other molecules with the same nominal mass.

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Species | Expected m/z |

|---|---|---|---|

| C₇H₅IN₂O₃ | 291.9345 | [M+H]⁺ | 292.9418 |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. The major fragmentation pathways for this compound are predicted based on the strengths of its chemical bonds and the stability of the resulting fragments.

The molecular ion peak, [M]⁺˙, would be observed at an m/z of approximately 292. Key fragmentation steps would likely involve the loss of the nitro group (NO₂) or the amide group (CONH₂), which are common fragmentation patterns for aromatic nitro compounds and benzamides, respectively. The cleavage of the carbon-iodine bond is also a significant pathway.

| Proposed Fragment Ion | Neutral Loss | Predicted m/z | Structural Origin |

|---|---|---|---|

| [M]⁺˙ | - | 292 | Molecular Ion |

| [M - NO₂]⁺ | •NO₂ | 246 | Loss of nitro group |

| [M - CONH₂]⁺ | •CONH₂ | 248 | Loss of amide group |

| [M - I]⁺ | •I | 165 | Loss of iodine atom |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the chromophores within the molecule. In this compound, the primary chromophore is the nitro-substituted benzene (B151609) ring system, which is also influenced by the benzamide (B126) group.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system and n → π* transitions originating from the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. The high degree of conjugation in the aromatic ring results in strong absorption in the UV region. The nitro group, being a powerful electron-withdrawing group, typically causes a red-shift (shift to longer wavelengths) of the absorption bands of the benzene ring.

| Type of Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | Nitro-substituted aromatic ring | 250-300 nm |

| n → π | Nitro group (NO₂) | >300 nm (weak) |

| n → π* | Carbonyl group (C=O) | ~270-290 nm (weak) |

X-ray Crystallography

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's absolute structure. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which is then mathematically processed to build a model of the electron density and, consequently, the atomic positions. While specific crystallographic data for this compound is not available in the surveyed literature, this technique would yield precise parameters such as the crystal system, space group, and unit cell dimensions, confirming the connectivity and stereochemistry of the molecule.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In related isomeric structures, several key interactions have been identified that would be expected to dictate the supramolecular architecture of this compound. ias.ac.in These non-covalent forces are crucial in determining the physical properties of the solid.

The primary interactions anticipated include:

Hydrogen Bonds: The amide group is an excellent hydrogen bond donor (-NH₂) and acceptor (C=O). Strong N—H···O hydrogen bonds, particularly involving the carbonyl oxygen of a neighboring molecule, are expected to be a dominant feature, often forming chains or dimeric motifs.

Halogen Bonds: The iodine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms, such as the oxygen atoms of the nitro group (I···O). ias.ac.inias.ac.in This is a significant interaction in many iodo-substituted aromatic compounds.

Other Weak Interactions: C—H···O hydrogen bonds, where a hydrogen atom on the aromatic ring interacts with an oxygen atom from a nitro or carbonyl group of another molecule, also play a role in stabilizing the crystal structure. ias.ac.in

The interplay of these different interactions results in a complex and well-defined three-dimensional framework. ias.ac.in

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carbonyl O or Nitro O | Forms primary structural motifs (chains, sheets) |

| Halogen Bond | Iodine | Nitro O | Links molecules into extended networks |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes layered arrangements |

| C-H···O Bond | Aromatic C-H | Carbonyl O or Nitro O | Provides additional stabilization |

Polymorphism and Solid-State Structural Variations

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published studies focusing on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit varied physical and chemical properties.

To date, research on this compound and its analogs has primarily concentrated on synthetic methods and the characterization of its fundamental chemical structure. However, dedicated investigations into its solid-state behavior, specifically the identification and characterization of potential polymorphic forms, have not been reported. Consequently, there is no available data on different crystal packings, intermolecular interaction motifs, or variations in unit cell parameters for this compound.

The exploration of polymorphism for this compound would require systematic screening through various crystallization techniques and characterization by advanced analytical methods such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. Such studies would be essential to understand the full scope of its material properties.

Given the lack of available research, no data tables detailing crystallographic information for different polymorphs of this compound can be presented. Further research is required to elucidate the solid-state landscape of this compound.

Computational Chemistry and Theoretical Investigations of 3 Iodo 5 Nitrobenzamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. google.comarxiv.orgnih.gov DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of a system.

A fundamental step in any computational analysis is determining the molecule's most stable three-dimensional arrangement, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the coordinates of the atoms in 3-Iodo-5-nitrobenzamide are adjusted until a minimum energy conformation is found. nih.govscispace.com This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.

For a related compound, o-nitrobenzamide, extensive DFT calculations have been performed to determine its optimized geometry. The results from such a calculation provide a foundational understanding of the molecule's spatial configuration.

Table 1: Illustrative Optimized Geometrical Parameters for a Nitrobenzamide System (o-Nitrobenzamide) Data adapted from a computational study on o-nitrobenzamide and is for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.3965 | C2-C1-C6 | 119.2607 |

| C2-N16 | 1.4787 | C1-C2-N16 | 117.4046 |

| C11-O15 | 1.2165 | O15-C11-N12 | 123.45 (Typical) |

| N16-O17 | 1.2234 | O17-N16-O18 | 124.12 (Typical) |

| C-I | ~2.10 (Typical) | C-C-I | ~120.0 (Typical) |

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

DFT is also a powerful tool for mapping out reaction pathways. By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can elucidate the mechanism of chemical transformations. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution or the reduction of the nitro group. The iodo group is a known participant in palladium-catalyzed cross-coupling reactions, and the nitro group can be reduced to an amine. vulcanchem.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations are excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of its conformational landscape. rsc.org

For a molecule like this compound, which has a flexible amide group, MD simulations can reveal the different rotational conformations (rotamers) that are accessible and the timescales of their interconversion. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers between them. Such studies on related N-alkyl nitrobenzamides have been used to understand how molecular shape and flexibility influence biological activity. nih.gov

Quantum Chemical Studies of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated from the electronic properties obtained from DFT calculations and help predict how a molecule will behave in a chemical reaction. scispace.com

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ²/2η.

These descriptors are invaluable for comparing the reactivity of different molecules. For instance, a higher electrophilicity index for this compound would suggest it is a strong electrophile, susceptible to attack by nucleophiles.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors This table presents typical ranges and interpretations for a hypothetical substituted nitrobenzamide and is for illustrative purposes.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| EHOMO | - | -8.0 to -6.0 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | - | -3.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | 6.0 to 8.0 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.0 to 3.0 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | 3.5 to 5.5 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | 2.0 to 3.0 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | χ²/(2η) | 1.5 to 3.5 | Propensity to act as an electrophile. |

Modeling of Solvent Effects and Environmental Influences on Chemical Processes

Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and equilibria. Computational models can account for these effects in two primary ways: explicit and implicit solvation models.

Explicit Solvation: Individual solvent molecules are included in the simulation (e.g., in a QM/MM approach where the solute is treated with quantum mechanics and the solvent with molecular mechanics). miami.edu

Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a popular example. researchgate.net

These models can be used to study how the properties and reactivity of this compound change in different solvents. For example, a polar solvent would be expected to stabilize polar or charged species, potentially altering reaction pathways and transition state energies compared to a nonpolar solvent.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to help interpret experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values. For related nitrobenzamides, calculated IR spectra show characteristic peaks for N-H stretching, C=O stretching, and symmetric/asymmetric stretching of the NO₂ group. nih.govmuthayammal.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning peaks in experimental NMR spectra. For instance, in related 2-chloro-4-nitrobenzamide structures, aromatic protons typically appear in the δ 6.5–8.6 ppm range. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima (λmax) in a UV-Vis spectrum. faccts.de This can help assign observed electronic transitions, such as n→π* or π→π* transitions, which are expected for an aromatic nitro compound. For nitroaromatic compounds, characteristic bands are often observed in the 270-280 nm region. researchgate.net

Table 3: Comparison of Experimental and Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Related Nitrobenzamide Structures Experimental data is from isomeric N-(iodophenyl)nitrobenzamides iucr.org; calculated values are typical for nitrobenzamides and are for illustrative purposes.

| Vibrational Mode | Experimental Range (cm⁻¹) | Typical Calculated Value (cm⁻¹) |

| N-H Stretch | 3249 - 3409 | ~3300-3500 |

| C=O Stretch | 1645 - 1680 | ~1650-1700 |

| Aromatic C=C Stretch | 1574 - 1589 | ~1580-1600 |

| Asymmetric NO₂ Stretch | 1510 - 1525 | ~1520-1550 |

| Symmetric NO₂ Stretch | 1343 - 1353 | ~1340-1360 |

Applications of 3 Iodo 5 Nitrobenzamide in Advanced Synthetic Organic Chemistry and Materials Science

Building Block for Complex Organic Scaffolds and Heterocyclic Compounds

3-Iodo-5-nitrobenzamide serves as a crucial starting material for the synthesis of intricate organic scaffolds and various heterocyclic compounds. The presence of multiple reactive sites on the aromatic ring allows for sequential and regioselective modifications, leading to the construction of diverse molecular frameworks.

One notable application is in palladium-mediated intramolecular coupling reactions. For instance, the related compound 3-iodo-5-nitrobenzaldehyde has been utilized in reactions that form dibenzo[b,e]azepin-11-ones. vulcanchem.com This type of cyclization, facilitated by the reactive iodo group, is a powerful strategy for assembling polycyclic systems that are prevalent in pharmacologically active molecules. The electron-withdrawing nitro group in these precursors enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack, a key step in many cyclization processes.

Furthermore, the functionalities present in this compound can be transformed to introduce additional reactive handles, thereby expanding its utility in building complex structures. For example, the nitro group can be reduced to an amine, which can then participate in a variety of condensation and cyclization reactions to form nitrogen-containing heterocycles. The amide group can also be hydrolyzed or modified to further diversify the resulting molecular scaffolds.

Precursor for Functionalized Aromatic Systems via Chemical Transformations

The iodo substituent in this compound renders it an excellent precursor for the synthesis of highly functionalized aromatic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound:

| Reaction | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C | Biaryls, Aryl-alkenes, etc. |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | Arylalkynes |

| Heck-Mizoroki Reaction | Alkenes | C-C (sp²-sp²) | Substituted Alkenes |

| Buchwald-Hartwig Amination | Amines | C-N | Arylamines |

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups by reacting this compound with the corresponding organoboron reagent. This versatility is crucial for creating libraries of compounds with diverse substituents for applications in drug discovery and materials science.

The Sonogashira coupling provides a direct route to arylalkynes by coupling this compound with terminal alkynes. These resulting structures are important intermediates in the synthesis of natural products, pharmaceuticals, and conjugated organic materials.

The Heck-Mizoroki reaction enables the arylation of alkenes, leading to the formation of substituted olefins. This reaction is a powerful method for constructing complex carbon skeletons and has been widely applied in the synthesis of fine chemicals and polymers.

The Buchwald-Hartwig amination offers a direct method for the formation of carbon-nitrogen bonds by coupling this compound with various primary or secondary amines. This reaction is of paramount importance for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals and organic electronic materials.

Through the strategic application of these cross-coupling reactions, the iodine atom of this compound can be replaced with a vast array of functional groups, leading to the generation of a diverse library of substituted nitrobenzamides.

Design and Synthesis of Anion Recognition Receptors

The amide and nitro functionalities of this compound make it a valuable component in the design and synthesis of anion recognition receptors. Anion recognition is a significant area of supramolecular chemistry with applications in sensing, catalysis, and transport.

The amide group (–CONH₂) is an excellent hydrogen bond donor, capable of forming strong interactions with anionic guest species. The nitro group (–NO₂), being a strong electron-withdrawing group, increases the acidity of the N-H protons of the amide, thereby enhancing their hydrogen-bonding strength. This enhanced acidity leads to stronger and more selective binding of anions.

Research on related nitrobenzamide derivatives has demonstrated their efficacy in anion sensing. For example, colorimetric anion sensors have been developed based on nitrophenyl moieties, where the binding of an anion induces a visible color change. This phenomenon is often attributed to the deprotonation of an acidic N-H or O-H group upon anion binding, leading to a change in the electronic properties of the chromophore.

While direct studies on this compound as an anion receptor are not extensively documented, its structural features strongly suggest its potential in this area. The iodo group could be further functionalized to introduce additional binding sites or to attach the receptor to a surface or a larger molecular assembly.

Integration into Supramolecular Assemblies for Controlled Architectures

The ability of the amide group in this compound to form robust and directional hydrogen bonds makes it an attractive building block for the construction of well-defined supramolecular assemblies. Hydrogen bonds are a key driving force in the self-assembly of molecules into ordered one-, two-, and three-dimensional structures.

By strategically designing molecules that incorporate the this compound motif, it is possible to program their self-assembly into predictable architectures such as tapes, sheets, or helical structures. The nitro group can influence the packing of the molecules in the solid state through dipole-dipole interactions, while the iodo group can participate in halogen bonding, another important non-covalent interaction that can direct self-assembly.

Furthermore, the iodo group offers a synthetic handle to link the this compound unit to other molecular components, creating more complex supramolecular systems. For instance, it could be coupled to other aromatic systems to create extended π-conjugated molecules with interesting electronic and photophysical properties, which can then self-assemble into functional nanostructures.

Potential in the Development of Advanced Materials with Tunable Properties

The combination of functionalities in this compound provides a platform for the development of advanced materials with tailored properties. The properties of materials derived from this compound can be tuned by modifying each of its functional groups.

For example, the nitro group can be reduced to an amine, which can then be used as a monomer for the synthesis of polyamides or polyimides. The presence of the iodo group allows for post-polymerization modification through cross-coupling reactions, enabling the introduction of various functionalities along the polymer chain to control properties such as solubility, thermal stability, and electronic behavior.

Moreover, this compound and its derivatives could potentially be incorporated as ligands in the synthesis of metal-organic frameworks (MOFs). The amide and nitro groups could act as coordination sites for metal ions, while the iodo group could be used to further functionalize the MOF pores after its formation. This would allow for the creation of MOFs with specific properties for applications in gas storage, separation, and catalysis. The introduction of nitro groups into MOFs has been shown to be effective for applications such as CO₂ capture due to polar interactions.

The versatility of this compound as a synthetic intermediate opens up possibilities for creating a wide range of functional materials with applications in electronics, photonics, and sensing.

Emerging Research Directions and Future Perspectives for 3 Iodo 5 Nitrobenzamide Chemistry

Development of Novel Catalytic Systems for 3-Iodo-5-nitrobenzamide Transformations

The transformation of this compound is a fertile ground for the application and development of novel catalytic systems. The carbon-iodine bond is a key handle for cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, present a cost-effective alternative to palladium-based systems for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.orgnih.gov The coupling of this compound with various amines, alcohols, and phenols under copper catalysis could lead to a diverse library of substituted benzamides. wikipedia.org Recent advances in ligand design for copper catalysis have significantly expanded the scope and efficiency of these transformations, making them increasingly attractive for industrial applications. mdpi.comresearchgate.net

Photoredox Catalysis: The advent of photoredox catalysis has opened up new frontiers in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. The application of photoredox catalysis to this compound could unlock novel reaction pathways. For instance, the generation of an aryl radical from the carbon-iodine bond under photocatalytic conditions could facilitate C-H arylation reactions with various arenes and heteroarenes, providing a direct and atom-economical route to biaryl structures.

| Catalytic System | Potential Transformation of this compound | Key Advantages |

| Palladium-NHC Complexes | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig couplings | High efficiency, broad substrate scope, mild reaction conditions |

| Copper-Ligand Systems | Ullmann condensation (C-N, C-O bond formation) | Cost-effective, readily available catalyst |

| Organic Dye Photocatalysts | C-H arylation, trifluoromethylation | Access to novel reactivity, mild reaction conditions |

Exploration of Unconventional Reactivity Modes for Enhanced Synthetic Utility

Beyond established cross-coupling reactions, the unique electronic properties of this compound lend themselves to the exploration of unconventional reactivity modes, which can lead to novel synthetic strategies.

Directed C-H Functionalization: The amide group in this compound can potentially act as a directing group, enabling the selective functionalization of otherwise unreactive C-H bonds. rsc.orgnih.govchemrxiv.orgresearchgate.net Transition metal-catalyzed C-H activation at the ortho-position to the amide (the 6-position) could provide a direct route to disubstituted benzamide (B126) derivatives, bypassing the need for pre-functionalized starting materials. The development of new catalyst systems that can effectively chelate to the amide and activate the adjacent C-H bond is a key area of ongoing research.

Reactivity of the Nitro Group: The nitro group is a versatile functional handle that can be transformed into a variety of other functionalities. nih.govwikipedia.orgunimi.itorganic-chemistry.org The selective reduction of the nitro group to an amine would yield 3-amino-5-iodobenzamide, a valuable building block for the synthesis of various heterocyclic compounds and other functional molecules. Developing chemoselective reduction methods that leave the iodine and amide groups intact is a significant synthetic challenge. Furthermore, the nitro group can be used as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, providing another avenue for functionalization. nih.gov

| Reactivity Mode | Potential Transformation of this compound | Synthetic Advantage |

| Directed C-H Functionalization | Arylation, alkylation, or halogenation at the C6 position | Increased step economy, access to novel substitution patterns |

| Selective Nitro Group Reduction | Formation of 3-amino-5-iodobenzamide | Access to a key synthetic intermediate |

| Nucleophilic Aromatic Substitution | Replacement of the nitro group with other nucleophiles | Alternative functionalization strategy |

Advanced Analytical Methodologies for Real-Time Reaction Monitoring and Mechanistic Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing existing synthetic methods and developing new ones. Advanced analytical techniques that allow for real-time, in-situ monitoring of reactions involving this compound are therefore of great interest.

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical reaction. researchgate.net By monitoring the disappearance of starting material vibrational bands and the appearance of product bands, one can gain valuable insights into reaction kinetics and identify transient intermediates. This information is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time.

Mechanistic Probes and Kinetic Studies: The elucidation of reaction mechanisms often involves a combination of kinetic studies and the use of mechanistic probes. For example, in a palladium-catalyzed cross-coupling reaction of this compound, kinetic isotope effect studies could help to determine the rate-determining step. researchgate.net The use of radical traps or other probes could help to identify the involvement of radical intermediates in photocatalytic transformations.

| Analytical Methodology | Application to this compound Chemistry | Information Gained |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of cross-coupling and functional group transformations | Reaction kinetics, detection of intermediates, optimization of reaction conditions |

| Kinetic Isotope Effect Studies | Elucidation of reaction mechanisms for C-I bond activation | Identification of the rate-determining step |

| Mass Spectrometry | Identification of reaction intermediates and byproducts | Mechanistic insights, reaction profiling |

Computational Design and Virtual Screening of Functionalized this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The application of computational methods to this compound and its derivatives can accelerate the discovery of new functional molecules with desired properties.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.netchemrxiv.orgnih.gov By calculating parameters such as molecular orbital energies, electrostatic potentials, and bond dissociation energies, one can predict the most likely sites for electrophilic and nucleophilic attack, as well as the relative stability of different reaction intermediates. This information can guide the rational design of new synthetic targets.

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, molecular docking can be used to predict the binding affinity and orientation of this compound derivatives to a target protein. nih.govnih.govresearchgate.netnih.gov Large virtual libraries of potential derivatives can be screened computationally to identify promising candidates for synthesis and biological evaluation. This approach can significantly reduce the time and cost associated with drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of a series of compounds with their biological activity. wikipedia.orgnih.govnih.govmdpi.comderpharmachemica.com By developing QSAR models for derivatives of this compound, it is possible to identify the key structural motifs that contribute to a particular biological activity and to predict the activity of new, unsynthesized compounds.

| Computational Method | Application to this compound Derivatives | Outcome |

| Density Functional Theory (DFT) | Calculation of electronic and structural properties | Prediction of reactivity, spectroscopic properties, and reaction mechanisms |

| Molecular Docking | Prediction of binding modes and affinities to biological targets | Identification of potential drug candidates |

| QSAR | Correlation of molecular structure with biological activity | Guidance for the design of more potent compounds |

Strategies for Atom Economy and Waste Minimization in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, a focus on atom economy and waste minimization is crucial for developing sustainable manufacturing processes.

Catalytic Amidation: The synthesis of this compound typically involves the amidation of 3-iodo-5-nitrobenzoic acid. Traditional methods often rely on stoichiometric activating agents, which generate significant amounts of waste. catalyticamidation.info The development of catalytic amidation methods, using catalysts based on boron sigmaaldrich.com or other metals, would significantly improve the atom economy of this step, with water being the only byproduct. researchgate.netsigmaaldrich.comsciepub.comnih.gov

One-Pot Syntheses: Designing multi-step synthetic sequences that can be carried out in a single reaction vessel, so-called "one-pot" reactions, can significantly reduce waste from solvent usage and purification steps. nih.gov For example, a one-pot procedure for the synthesis and subsequent functionalization of this compound would represent a significant improvement in terms of process efficiency and sustainability.

Use of Greener Solvents and Reagents: The choice of solvents and reagents has a major impact on the environmental footprint of a chemical process. The exploration of greener solvents, such as water or bio-based solvents, and the use of less hazardous reagents are key strategies for minimizing waste and improving the safety of this compound synthesis.

| Green Chemistry Strategy | Application in this compound Chemistry | Environmental Benefit |

| Catalytic Amidation | Synthesis from 3-iodo-5-nitrobenzoic acid | High atom economy, reduction of stoichiometric waste |

| One-Pot Reactions | Synthesis and subsequent functionalization in a single vessel | Reduced solvent waste, increased process efficiency |

| Greener Solvents | Use of water or bio-based solvents in synthesis and transformations | Reduced environmental impact, improved safety |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-5-nitrobenzamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves iodination of 5-nitrobenzamide precursors using agents like iodine monochloride (ICl) in acetic acid under controlled temperatures (60–80°C). Purity optimization requires post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures minimal byproducts .

Q. How can researchers confirm the structural identity of this compound experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to verify aromatic proton environments and iodine-induced deshielding effects.

- FT-IR : Confirm amide (C=O stretch ~1650 cm) and nitro (asymmetric stretch ~1520 cm) groups.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H] and isotopic pattern (due to iodine). Cross-reference with computational predictions (e.g., ACD/Labs Percepta) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential nitro/amide group toxicity. Waste disposal must follow halogenated organic waste guidelines, with segregated storage in amber glass containers. Refer to SDS sheets of analogous iodo-nitro compounds for hazard benchmarks .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) determines bond lengths and angles, distinguishing keto-enol tautomers. Compare experimental data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-311+G(d,p)). Discrepancies in nitro group planarity or hydrogen-bonding networks may indicate tautomeric equilibria .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound derivatives?

- Methodological Answer : Standardize synthetic protocols (e.g., stoichiometric control of iodination agents) and validate purity via orthogonal methods (HPLC, elemental analysis). Use a centralized biological assay platform (e.g., enzyme inhibition IC with triplicate runs) to minimize inter-lab variability. Apply multivariate statistical analysis (PCA) to correlate structural impurities with activity outliers .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and iodine’s leaving-group potential. Simulate transition states for Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids) to predict regioselectivity. Validate with experimental kinetic studies (NMR monitoring of reaction progress) .

Q. What analytical approaches resolve contradictions in spectral data interpretation for degradation products of this compound?

- Methodological Answer : Use LC-MS/MS with CID fragmentation to identify degradation pathways (e.g., nitro reduction or amide hydrolysis). Pair with stability studies under varied pH/temperature conditions. Cross-validate with isotopic labeling (e.g., N-nitro groups) to trace degradation intermediates .

Data Presentation Example

| Property | Experimental Data | Computational Prediction |

|---|---|---|

| Melting Point (°C) | 215–217 (DSC) | 212 (Predicted via ACD/Labs) |

| LogP (Octanol-Water) | 2.8 ± 0.3 | 2.6 (DFT-SMD) |

| Crystalline Space Group | P2/c (SC-XRD) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.